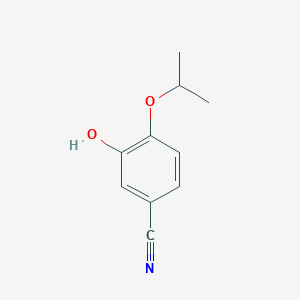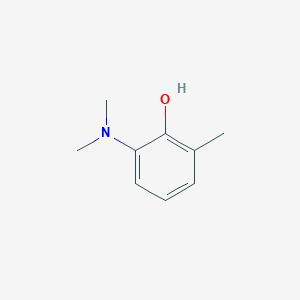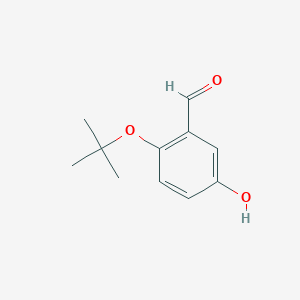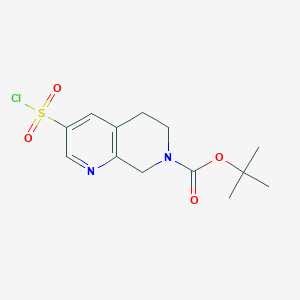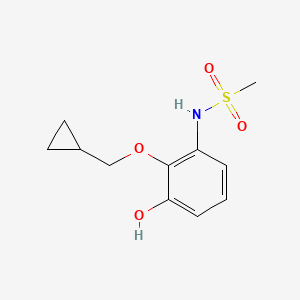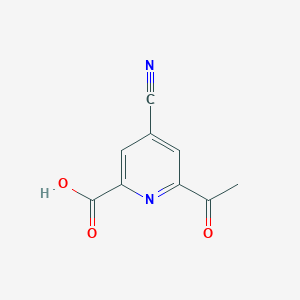
2-(2,4-Dimethyl-phenoxy)-3,3,3-trifluoro-propylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-Dimethyl-phenoxy)-3,3,3-trifluoro-propylamine is an organic compound that features a trifluoromethyl group attached to a propylamine backbone, with a dimethyl-phenoxy substituent. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties. It is used in various fields, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dimethyl-phenoxy)-3,3,3-trifluoro-propylamine typically involves the reaction of 2,4-dimethylphenol with 3,3,3-trifluoropropylamine under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure, are crucial to achieving efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a difluoromethyl or monofluoromethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Quinones or other oxidized phenoxy derivatives.
Reduction: Difluoromethyl or monofluoromethyl derivatives.
Substitution: Various substituted amines depending on the reagents used.
科学研究应用
2-(2,4-Dimethyl-phenoxy)-3,3,3-trifluoro-propylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-(2,4-Dimethyl-phenoxy)-3,3,3-trifluoro-propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the phenoxy and amine groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
2-(2,4-Dimethyl-phenoxy)-acetic acid: This compound shares the phenoxy and dimethyl groups but has an acetic acid moiety instead of the trifluoropropylamine group.
2-(2,4-Dimethyl-phenoxy)-ethanol: Similar structure but with an ethanol group.
2-(2,4-Dimethyl-phenoxy)-propionic acid: Contains a propionic acid group instead of the trifluoropropylamine group.
Uniqueness: 2-(2,4-Dimethyl-phenoxy)-3,3,3-trifluoro-propylamine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring high binding affinity and selectivity.
属性
分子式 |
C11H14F3NO |
|---|---|
分子量 |
233.23 g/mol |
IUPAC 名称 |
2-(2,4-dimethylphenoxy)-3,3,3-trifluoropropan-1-amine |
InChI |
InChI=1S/C11H14F3NO/c1-7-3-4-9(8(2)5-7)16-10(6-15)11(12,13)14/h3-5,10H,6,15H2,1-2H3 |
InChI 键 |
MJEBZMIPWYWUSX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)OC(CN)C(F)(F)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


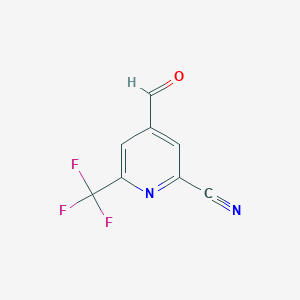
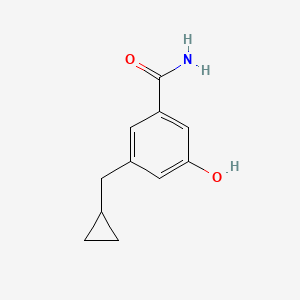

![[4-(Methoxycarbonyl)-6-methylpyridin-2-YL]acetic acid](/img/structure/B14847630.png)
